3-Methyl-4-(1,2-oxazol-3-ylmethyl)-3-propylpiperazin-2-one
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Overview
Description
3-Methyl-4-(1,2-oxazol-3-ylmethyl)-3-propylpiperazin-2-one is a heterocyclic compound that features a piperazine ring substituted with a methyl group, an oxazole ring, and a propyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-(1,2-oxazol-3-ylmethyl)-3-propylpiperazin-2-one can be achieved through a multicomponent reaction involving β-ketoester, hydroxylamine, and aromatic aldehydes under mild conditions. This reaction can be induced by light, using a high-power lamp to reduce reaction times compared to traditional heating or catalysis methods . The continuous flow photochemical synthesis method has also been developed, which allows for the preparation of this compound with yields ranging from 30-96% .
Industrial Production Methods
Industrial production of this compound can be scaled up using continuous flow photochemical reactors. This method offers advantages such as shorter reaction times, higher yields, and the ability to produce large quantities of the compound efficiently .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-4-(1,2-oxazol-3-ylmethyl)-3-propylpiperazin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and halides. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the compound.
Scientific Research Applications
3-Methyl-4-(1,2-oxazol-3-ylmethyl)-3-propylpiperazin-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Methyl-4-(1,2-oxazol-3-ylmethyl)-3-propylpiperazin-2-one involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
3-Methyl-4-arylmethylene isoxazole-5(4H)-ones: These compounds share a similar isoxazole ring structure and have been studied for their biological activities.
Oxazole derivatives: These compounds have a wide range of biological activities and are used in medicinal chemistry.
Uniqueness
3-Methyl-4-(1,2-oxazol-3-ylmethyl)-3-propylpiperazin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a piperazine ring with an oxazole ring and a propyl group makes it a versatile compound for various applications.
Properties
IUPAC Name |
3-methyl-4-(1,2-oxazol-3-ylmethyl)-3-propylpiperazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O2/c1-3-5-12(2)11(16)13-6-7-15(12)9-10-4-8-17-14-10/h4,8H,3,5-7,9H2,1-2H3,(H,13,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGMRFBHFADTWQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1(C(=O)NCCN1CC2=NOC=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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